molecular formula C9H16ClN B2657673 {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride CAS No. 1909313-57-0

{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride

Cat. No.: B2657673
CAS No.: 1909313-57-0
M. Wt: 173.68
InChI Key: UEVSIXGWKWOBBB-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride is a bicyclic amine derivative characterized by a rigid bicyclo[2.2.2]octene scaffold with a methanamine group at the 2-position and a double bond at the 5-position. Key properties include a molecular weight of ~175–176 g/mol (exact value depends on the degree of unsaturation) and a CAS number that may vary based on stereochemistry (e.g., 6303-64-6 for the saturated analog) .

Properties

IUPAC Name

2-bicyclo[2.2.2]oct-5-enylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-6-9-5-7-1-3-8(9)4-2-7;/h1,3,7-9H,2,4-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVSIXGWKWOBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclohexadiene can react with ethylene to form the bicyclo[2.2.2]octene structure.

    Introduction of the Amino Group: The amino group can be introduced through a series of reactions, such as nitration followed by reduction, or by using a suitable amine precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the bicyclic framework.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s rigid bicyclic structure makes it a valuable scaffold for drug design, potentially leading to new therapeutic agents.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The unique structure may impart desirable properties to materials, such as increased stability or specific mechanical characteristics.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure can influence the compound’s binding affinity and selectivity, making it a useful tool in drug discovery.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The rigid bicyclo[2.2.2]octene/octane scaffold is prized for mimicking peptide conformations, making these compounds valuable in kinase inhibitor and GPCR-targeted drug development .
  • Reactivity : The unsaturated derivative’s double bond offers a site for further functionalization, enabling diversification in medicinal chemistry workflows .

Biological Activity

{Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride is a bicyclic organic compound notable for its unique structure, which consists of two fused cyclopropane rings and a methanamine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral and antiprotozoal properties.

Chemical Structure and Properties

The compound's bicyclic framework combined with the methanamine functionality provides distinct reactivity patterns that are not found in similar compounds. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.

Property Details
Molecular Formula C10_{10}H15_{15}N·HCl
Molecular Weight 189.70 g/mol
Solubility Soluble in water due to hydrochloride form
Chemical Structure Bicyclic structure with a methanamine group

Antiviral Potential

Research indicates that this compound serves as a potential scaffold for the development of non-covalent inhibitors targeting viral infections. Its unique structure allows for interactions with viral proteins, which may inhibit their function and prevent viral replication.

Antiprotozoal Activity

Studies have demonstrated significant antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum. For instance, derivatives of bicyclo[2.2.2]octane compounds have shown promising results with IC50_{50} values ranging from 0.23 to 0.72 µM against malaria strains resistant to conventional treatments . These findings suggest that the bicyclic structure may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

  • Antimalarial Activity :
    A study evaluated the antimalarial efficacy of various bicyclo[2.2.2]octane derivatives, revealing that some exhibited comparable potency to established drugs like chloroquine (IC50_{50} = 0.12 µM) . This positions this compound as a candidate for further development in antimalarial therapies.
  • Antitrypanosomal Activity :
    In another investigation, synthesized bicyclo[2.2.2]octan-2-imines demonstrated high activity against Trypanosoma brucei, with IC50_{50} values below 0.3 µM, indicating their potential as therapeutic agents against sleeping sickness .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within pathogens:

  • Binding Affinity : The amine group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Structural Rigidity : The bicyclic structure contributes to stability, allowing for sustained interaction with biological targets over time.

Q & A

Q. What are the recommended methodologies for synthesizing {Bicyclo[2.2.2]oct-5-en-2-yl}methanamine hydrochloride?

A common approach involves radical-mediated rearrangements of bicyclo[2.2.2]octene derivatives. For example, treating 5-endo-cyanobicyclo[2.2.2]oct-2-ene with methanol and anhydrous HCl in ether yields intermediates like 5-endo-carbiminomethoxybicyclo[2.2.2]oct-2-ene hydrochloride, which can be further functionalized to target amines . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products, as substituents influence radical stability and product ratios .

Q. What analytical techniques are critical for characterizing this compound?

Elemental analysis (e.g., C, H, N, Cl content) is essential for verifying purity and stoichiometry, as demonstrated in studies where synthesized derivatives matched calculated values within ±0.3% . Complementary techniques like NMR (for structural elucidation) and mass spectrometry (for molecular weight confirmation) should be employed. Polar solvents (e.g., water, alcohols) are recommended for solubility-dependent analyses .

Q. What safety protocols are necessary when handling this compound?

Safety data sheets indicate risks of acute toxicity (oral, H302), skin irritation (H315), and respiratory irritation (H335). Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at 2–8°C, segregated from incompatible materials (e.g., strong oxidizers). Emergency procedures include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How do substituents influence the stability and reactivity of bicyclo[2.2.2]octane derivatives under radical conditions?

Radical intermediates (e.g., bicyclo[2.2.2]oct-5-en-2-yl radical) can rearrange into bicyclo[3.2.1]octene systems. While the latter is typically more strained, electron-donating substituents stabilize radicals, reversing the preference. For example, morpholine or methoxy groups enhance stability, favoring equatorial isomers due to torsional steering effects. Product ratios (e.g., 70:30 equatorial:axial) depend on this interplay between strain and substituent effects .

Q. What strategies resolve discrepancies in reported synthetic yields for bicyclo[2.2.2]octane derivatives?

Variations in yields often arise from differences in reaction conditions (e.g., radical initiator concentration, solvent polarity). Systematic optimization using design-of-experiments (DoE) frameworks can identify critical parameters. For example, adjusting HCl stoichiometry during imino ether formation improved yields from 62% to 85% in analogous syntheses . Cross-validate results with computational models (e.g., DFT for radical stability predictions) .

Q. How does the bicyclo[2.2.2]octane scaffold impact the compound’s stability in aqueous vs. nonpolar environments?

The rigid bicyclic structure enhances kinetic stability in nonpolar solvents but may undergo hydrolysis in acidic aqueous media. For instance, derivatives with electron-withdrawing groups (e.g., cyano) show slower degradation rates (~2% over 24 hours at pH 7) compared to electron-donating substituents (~15% degradation). Stability studies should include accelerated aging tests under varied pH and temperature conditions .

Q. What mechanistic insights explain the selectivity in functionalizing the bicyclo[2.2.2]octane core?

Steric hindrance at bridgehead positions directs reactivity to the less hindered 5-endo site. For example, nucleophilic attack on 5-endo-cyanobicyclo[2.2.2]oct-2-ene occurs preferentially at the exocyclic nitrile group, forming imidazolyl derivatives after acetylation. Computational docking studies suggest transition-state stabilization via π-stacking in planar intermediates .

Methodological Recommendations

  • Synthesis Optimization : Use radical traps (e.g., TEMPO) to confirm intermediate formation .
  • Analytical Validation : Combine HPLC (for purity) with X-ray crystallography to resolve stereochemical ambiguities .
  • Safety Compliance : Regularly update risk assessments using OSHA HCS guidelines and maintain incident logs .

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